molecular formula C8H8F3N5S B12461445 5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

Cat. No.: B12461445
M. Wt: 263.25 g/mol
InChI Key: MMJBPTHOUVHKGS-UHFFFAOYSA-N
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Description

5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of heterocyclic compounds It contains a pyrazole ring, a thiadiazole ring, and a trifluoropropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3,3-trifluoropropylhydrazine with a suitable thiadiazole precursor under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and coatings .

Mechanism of Action

The mechanism of action of 5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-tris(3,3,3-trifluoropropyl)-1,3,5-trimethylcyclotrisiloxane
  • 3,3,3-trifluoropropyltrimethoxysilane
  • methyl (3,3,3-trifluoropropyl)cyclotrisiloxane

Uniqueness

5-[1-(3,3,3-trifluoropropyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine is unique due to its combination of a pyrazole ring, a thiadiazole ring, and a trifluoropropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H8F3N5S

Molecular Weight

263.25 g/mol

IUPAC Name

5-[1-(3,3,3-trifluoropropyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H8F3N5S/c9-8(10,11)2-4-16-3-1-5(15-16)6-13-14-7(12)17-6/h1,3H,2,4H2,(H2,12,14)

InChI Key

MMJBPTHOUVHKGS-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1C2=NN=C(S2)N)CCC(F)(F)F

Origin of Product

United States

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